Introduction: A Unique Building Block for Peptide and Drug Design
Introduction: A Unique Building Block for Peptide and Drug Design
An In-depth Technical Guide to the Chemical Properties of 4-Carboxymethylphenylalanine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 4-Carboxymethylphenylalanine (4-CMP), a non-canonical amino acid of significant interest in drug discovery and peptide science. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique structural and chemical attributes of 4-CMP. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, and provide field-proven protocols for its synthesis and incorporation into peptide structures.
4-Carboxymethylphenylalanine, a derivative of L-phenylalanine, introduces a unique modification to the aromatic side chain: a carboxymethyl group at the para position. This addition of a second carboxylic acid function imparts distinct properties, including increased polarity, an additional site for chemical modification, and the ability to act as a mimic of post-translationally modified residues like phosphotyrosine.[1] Its hydrochloride salt form is often utilized to enhance solubility and stability in various reaction conditions.[2] As a versatile building block, 4-CMP allows for the fine-tuning of a molecule's stereochemistry and functionality, which can significantly enhance biological activity and performance in complex pharmaceutical agents.[2]
Nomenclature and Chemical Structure
-
Systematic Name (IUPAC): (2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid[3]
-
Common Synonyms: 4-(Carboxymethyl)phenylalanine, p-Carboxymethylphenylalanine, para-Carboxymethylphenylalanine[3]
-
CAS Number: 140233-60-9[3]
-
Molecular Formula: C₁₁H₁₃NO₄[3]
-
Molecular Weight: 223.22 g/mol [3]
The structure features a standard L-phenylalanine core with a -CH₂COOH group attached to the fourth carbon of the phenyl ring. This modification introduces an additional acidic center and a flexible linker, which are key to its utility.
Structural Diagram
Caption: General workflow for SPPS incorporating protected 4-CMP.
Drug Discovery and SAR Studies
-
Phosphotyrosine Mimicry: The carboxymethyl group serves as an effective, non-hydrolyzable mimic of the phosphate group in phosphotyrosine. This makes 4-CMP a valuable tool for designing inhibitors of protein tyrosine phosphatases (PTPs) and SH2 domain-containing proteins, which are critical targets in oncology and immunology. *[1] Improving Pharmacokinetics: The introduction of an additional carboxylic acid can increase the hydrophilicity of a peptide, potentially improving its solubility and altering its pharmacokinetic profile.
-
Site for Conjugation: The side-chain carboxyl group provides a specific handle for conjugating other molecules, such as imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polymers like PEG, without interfering with the peptide backbone.
Analytical and Quality Control Methods
Ensuring the purity and identity of 4-Carboxymethylphenylalanine and the peptides containing it is critical. Standard chromatographic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is the standard for assessing purity.
Representative Protocol: RP-HPLC Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Rationale: This method effectively separates the polar amino acid from non-polar impurities. The acidic mobile phase ensures protonation of the carboxyl and amino groups, leading to sharp, well-defined peaks. Similar methods are standard for phenylalanine derivatives.
[4]#### Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method for monitoring reaction progress and assessing fraction purity.
Representative Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A polar solvent system is required due to the high polarity of the amino acid. A common system for amino acids is n-Butanol:Acetic Acid:Water (4:1:1 v/v/v).
-
Visualization:
-
UV Light (254 nm): The phenyl ring allows for visualization by quenching fluorescence.
-
Ninhydrin Stain: Heating the plate after dipping in a ninhydrin solution will produce a characteristic purple spot, indicating the presence of the primary amine.
-
Potassium Permanganate Stain: This stain reveals any oxidizable groups as yellow spots on a purple background.
-
4-Carboxymethylphenylalanine stands out as a powerful and versatile tool in the arsenal of medicinal chemists and peptide scientists. Its unique bifunctional side chain offers a strategic advantage for designing peptides and small molecules with enhanced biological activity, improved pharmacokinetic properties, and novel functionalities. The well-established protocols for the synthesis of its orthogonally protected derivatives ensure its seamless integration into solid-phase peptide synthesis workflows. As the demand for more sophisticated and targeted therapeutics grows, the application of non-canonical amino acids like 4-CMP will undoubtedly continue to expand, paving the way for new innovations in drug development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 132279, 4-Carboxymethylphenylalanine. Retrieved from [Link].
-
Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 726-735. Available from: [Link]
-
Kar, A., et al. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 13, 4613. Available from: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1501862, 4-Carboxy-L-phenylalanine. Retrieved from [Link].
-
ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]
-
Lombart, H. G., et al. (2001). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 78, 204. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Santana, A., et al. (2014). HPLC for confirmatory diagnosis and biochemical monitoring of Cuban patients with hyperphenylalaninemias. MEDICC review, 16(3-4), 29–35. Available from: [Link]
-
GNPS. (2022). GNPS Library Spectrum CCMSLIB00009968451. Retrieved from [Link]
- Moffat, A. C., et al. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
-
Park, K. H., & Kurth, M. J. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(1), 26-34. Available from: [Link]
-
Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]
-
Agilent Technologies. (2001). HPLC for Food Analysis. Retrieved from [Link]
-
Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 4-6. Available from: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available from: [Link]
-
Sherma, J., & Rabel, F. (2019). Thin-Layer Chromatography in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Journal of AOAC International, 102(4), 999-1009. Available from: [Link]
-
NIST. (n.d.). (4-Acetylphenyl)phenylmethane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Burke, T. R., et al. (1995). Synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine: A phosphotyrosyl mimetic of potential use for signal transduction studies. Tetrahedron Letters, 36(39), 7023-7026. Available from: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of important IR frequencies of phenylalanine and its complexes. Retrieved from [Link]
-
CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. Retrieved from [Link]
-
Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 4-6. Available from: [Link]
-
Chen, J., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3986. Available from: [Link]
Sources
- 1. Sci-Hub. Synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine: A phosphotyrosyl mimetic of potential use for signal transduction studies / Tetrahedron, 1999 [sci-hub.ru]
- 2. a2bchem.com [a2bchem.com]
- 3. 4-Carboxymethylphenylalanine | C11H13NO4 | CID 132279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC for confirmatory diagnosis and biochemical monitoring of Cuban patients with hyperphenylalaninemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
